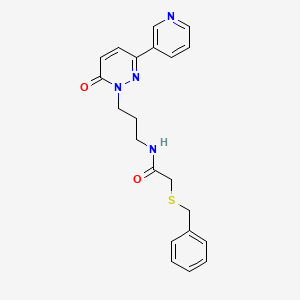

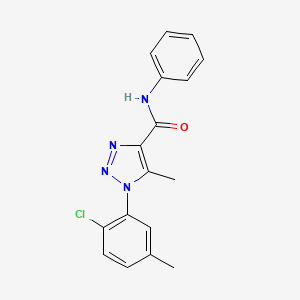

2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the pyridazinone family of compounds and has been found to have potential applications in various fields of research.

Scientific Research Applications

Discovery of Clinical Candidates

K. Shibuya et al. (2018) identified "2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)" as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with significant selectivity over ACAT-2. This compound demonstrated improved oral absorption and is considered a promising clinical candidate for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Analgesic and Anti-Inflammatory Activities

D. Doğruer and M. Şahin (2003) synthesized a new series of pyridazinone derivatives and evaluated their analgesic and anti-inflammatory activities. Their study found that these compounds were more potent than aspirin in certain tests, highlighting their potential as therapeutic agents (Doğruer & Şahin, 2003).

Synthesis of Heterocycles with Biological Activities

Asmaa M. Fahim and Eman H. I. Ismael (2019) explored the synthesis of novel sulphonamide derivatives with significant antimicrobial activity. Their study demonstrates the utility of these compounds in developing new antimicrobial agents, supported by quantum calculations for structural analysis (Fahim & Ismael, 2019).

Antitumor and Insecticidal Assessments

A. Fadda et al. (2017) conducted a study on novel heterocycles incorporating a thiadiazole moiety, demonstrating their effectiveness against the cotton leafworm, Spodoptera littoralis. This highlights the potential of these compounds in agricultural applications as insecticidal agents (Fadda et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

It is believed to interact with its targets through a radical approach

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined. Given its structural similarity to other compounds, it may influence several pathways. Without specific target information, it is challenging to predict the exact pathways and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation .

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. As the compound’s targets and mode of action become clearer, researchers will be able to better understand its effects at the molecular and cellular levels .

properties

IUPAC Name |

2-benzylsulfanyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-12-5-13-25-21(27)10-9-19(24-25)18-8-4-11-22-14-18/h1-4,6-11,14H,5,12-13,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQCXFDGCLNGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)

![2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B2812486.png)

![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)

![N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2812496.png)

![ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2812501.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2812505.png)

![2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2812506.png)